N-(2-bromo-4-nitrophenyl)acetamide
Description
Contextualization within Halogenated Nitroaromatic Acetamides
Halogenated nitroaromatic acetamides constitute a class of organic compounds characterized by the presence of a halogen atom, a nitro group, and an acetamido group attached to an aromatic ring. The interplay of these functional groups imparts a distinct electronic and steric environment to the molecule, influencing its reactivity and potential applications. N-(2-bromo-4-nitrophenyl)acetamide, with its bromine atom at the ortho position and a nitro group at the para position relative to the acetamido group, is a prominent member of this class. The electron-withdrawing nature of the nitro group and the halogen, coupled with the directing effects of the acetamido group, make these compounds versatile substrates in various chemical transformations.
Significance in Contemporary Organic Synthesis and Medicinal Chemistry Programs
The strategic placement of the bromo, nitro, and acetamido functionalities on the phenyl ring makes this compound a highly sought-after precursor in multi-step organic synthesis. It serves as a key building block for the construction of more complex molecular architectures. Notably, it has been utilized in the synthesis of libraries of compounds with potential anticancer activities. frontierspecialtychemicals.com The presence of the bromine atom allows for the introduction of various functionalities through cross-coupling reactions, while the nitro group can be readily reduced to an amino group, opening pathways to a wide array of derivatives. This versatility has cemented its importance in drug discovery programs and the development of novel therapeutic agents.
Positional Isomerism and its Impact on Chemical Reactivity and Biological Functionality
The specific arrangement of substituents on the aromatic ring, known as positional isomerism, has a profound impact on the physicochemical properties and biological activities of a molecule. In the case of bromo-nitro-phenylacetamides, the relative positions of the bromo, nitro, and acetamido groups dictate the molecule's reactivity and its potential interactions with biological targets.
Comparative Analysis with N-(4-Bromo-2-nitrophenyl)acetamide and Other Isomers
A direct comparison between this compound and its positional isomer, N-(4-bromo-2-nitrophenyl)acetamide, highlights the significance of substituent placement. While both isomers share the same molecular formula (C8H7BrN2O3) and molecular weight (259.06 g/mol ), their chemical and physical properties can differ. frontierspecialtychemicals.comnih.gov For instance, the synthesis of N-(4-bromo-2-nitrophenyl)acetamide from 4-bromo-2-nitroaniline (B116644) and acetic anhydride (B1165640) has been reported with a high yield. chemicalbook.comchemicalbook.com The different positioning of the bulky bromine atom and the strongly electron-withdrawing nitro group relative to the acetamido group influences the electronic distribution within the aromatic ring and the steric accessibility of each functional group. This, in turn, can lead to variations in their reactivity in synthetic transformations and their binding affinities to biological macromolecules.
| Property | This compound | N-(4-bromo-2-nitrophenyl)acetamide |
| CAS Number | 57045-86-0 frontierspecialtychemicals.com | 881-50-5 nih.gov |
| Molecular Formula | C8H7BrN2O3 frontierspecialtychemicals.com | C8H7BrN2O3 nih.gov |
| Molecular Weight | 259.06 g/mol frontierspecialtychemicals.com | 259.06 g/mol nih.gov |
| Appearance | Yellow solid frontierspecialtychemicals.com | Orange solid chemicalbook.comchemicalbook.com |
| Purity | >98% frontierspecialtychemicals.com | Not explicitly stated in provided search results |
Steric and Electronic Effects Influencing Isomeric Properties
The observed differences in the properties of positional isomers can be attributed to a combination of steric and electronic effects.
Steric Effects: The spatial arrangement of the substituents plays a crucial role. In this compound, the bromine atom is located ortho to the acetamido group. This proximity can lead to steric hindrance, potentially influencing the conformation of the acetamido group and the accessibility of the adjacent positions on the ring for further reactions. In contrast, in N-(4-bromo-2-nitrophenyl)acetamide, the bromine atom is para to the acetamido group, resulting in less steric congestion around the acetamido functionality.
Electronic Effects: The electronic nature of the substituents and their positions are paramount in determining the reactivity of the aromatic ring. The nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution. The acetamido group is an activating, ortho-para directing group. The bromine atom is deactivating but also ortho-para directing. The combined electronic influence of these groups in this compound and its isomers dictates the regioselectivity of subsequent chemical modifications. For example, the nitration of N-phenylacetamide typically yields a mixture of ortho and para isomers, with the para isomer being the major product due to the steric hindrance of the acetamido group favoring substitution at the less hindered para position. jcbsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRYGNVWNQYYEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462008 | |
| Record name | N-(2-Bromo-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57045-86-0 | |
| Record name | N-(2-Bromo-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Advanced Synthetic Routes to N-(2-bromo-4-nitrophenyl)acetamide
The preparation of this compound is a multi-step process that requires precise control over reaction conditions to ensure the desired regiochemistry. The primary route involves the sequential functionalization of an aniline-based starting material.
The synthesis of this compound hinges on the strategic introduction of the bromo and nitro groups onto the phenyl ring, a process governed by the directing effects of the substituents. A common pathway begins with the acetylation of an appropriate aniline (B41778) precursor, followed by electrophilic aromatic substitution reactions.
One plausible synthetic strategy starts with 4-nitroaniline (B120555). The initial bromination of 4-nitroaniline can be achieved using reagents like ammonium (B1175870) bromide and hydrogen peroxide in acetic acid, yielding 2-bromo-4-nitroaniline. nih.govresearchgate.net The directing effect of the amino group (ortho-, para-directing) and the nitro group (meta-directing) favors the introduction of the bromine atom at the position ortho to the amino group.
Alternatively, starting with acetanilide (B955), a two-step electrophilic substitution is required. The acetamido group is an activating, ortho-, para-directing group. Nitration of acetanilide, typically with a mixture of nitric acid and sulfuric acid under cold conditions to prevent over-substitution, yields a mixture of ortho- and para-nitroacetanilide. researchgate.net Following separation, the subsequent bromination of p-nitroacetanilide would be directed by both the acetamido group (ortho-directing) and the nitro group (meta-directing) to the desired position.
The regioselectivity of bromination can be enhanced by the in-situ generation of bromine, for instance, from the reaction of potassium bromate (B103136) (KBrO₃) and hydrobromic acid (HBr). stackexchange.com This method maintains a low concentration of bromine, which helps to prevent the formation of polybrominated byproducts. stackexchange.com The steric hindrance of the amide group can also play a role in directing the substitution to the less hindered ortho position. stackexchange.com
A study on the nitration of anilines utilized Fe(NO₃)₃·9H₂O as both a promoter and the nitro source, which could be applicable in related syntheses. rsc.org
The final step in the synthesis, if starting from 2-bromo-4-nitroaniline, is the acetylation of the amino group. This is a crucial transformation to yield the target compound. Optimized protocols for the acetylation of substituted anilines often employ acetic anhydride (B1165640) in the presence of an acid catalyst or in a suitable solvent.
A representative procedure for a similar compound, N-(4-bromo-2-nitrophenyl)acetamide, involves dissolving the precursor, 4-bromo-2-nitroaniline (B116644), in acetic acid and heating it with acetic anhydride. chemicalbook.com This method has been reported to produce a high yield of the acetylated product. chemicalbook.com Similarly, the acetylation of 4-methoxy-2-nitroaniline (B140478) has been successfully carried out using acetic anhydride in glacial acetic acid at room temperature. nih.gov These protocols highlight common and effective methods for the N-acetylation of electron-deficient anilines.
| Precursor | Acetylating Agent | Solvent | Conditions | Yield |
| 4-Bromo-2-nitroaniline | Acetic anhydride | Acetic acid | 95 °C, 7.5 hours | 99.1% chemicalbook.com |
| 4-Methoxy-2-nitroaniline | Acetic anhydride | Glacial acetic acid | Room temp, 18 hours | Not specified nih.gov |
Interactive Data Table: The table above summarizes optimized acetylation protocols for structurally related nitroanilines, providing a basis for the synthesis of this compound.
Precursor Role in Complex Molecule Synthesis
This compound is a valuable building block in the synthesis of more elaborate molecular structures, owing to the presence of multiple reactive sites that can be selectively modified.
This compound serves as a key intermediate in the synthesis of various analogs with potential therapeutic applications. Research has shown that it is used in the creation of libraries of anticancer drug analogs. frontierspecialtychemicals.com For instance, it can be a precursor to compounds like 2-bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide, which has been investigated for its antiproliferative properties. The addition of moieties such as a chlorobenzoyl group can alter the molecule's properties, for example, by enhancing its lipophilicity and potential for cell membrane permeability.
The core structure is also amenable to the construction of heterocyclic systems. For example, derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have been synthesized and shown to possess antimicrobial and antiproliferative activities. nih.gov This highlights the potential of using the bromo-nitro-acetanilide scaffold to develop new classes of biologically active agents.
The structural features of this compound make it an ideal scaffold for combinatorial chemistry. The presence of the bromo substituent allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the introduction of a wide variety of substituents. The nitro group can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or conversion into a diazonium salt for subsequent reactions. The amide linkage itself can also be hydrolyzed to regenerate the amine, providing another point for diversification. This multi-faceted reactivity allows for the rapid generation of a large number of structurally diverse compounds, which is a cornerstone of modern drug discovery efforts. Its utility in synthesizing libraries of anticancer drug analogs is a direct application of this principle. frontierspecialtychemicals.com
Reaction Mechanisms and Kinetics
The synthesis of this compound is governed by the principles of electrophilic aromatic substitution. The acetamido group (-NHCOCH₃) is an activating group that directs incoming electrophiles to the ortho and para positions. In contrast, the nitro group (-NO₂) is a deactivating group that directs incoming electrophiles to the meta position.
During the nitration of acetanilide, the formation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids is the initial step. The aromatic ring of acetanilide then acts as a nucleophile, attacking the electrophilic nitronium ion. researchgate.net The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, then loses a proton to restore aromaticity. researchgate.net The ortho and para isomers are the major products due to the resonance stabilization provided by the lone pair of electrons on the nitrogen of the acetamido group. researchgate.net
In the bromination step, molecular bromine is polarized by a Lewis acid or, in some methods, generated in situ to control its concentration. stackexchange.com The mechanism is analogous to nitration, involving the attack of the aromatic ring on the electrophilic bromine source. The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring. For a substrate like p-nitroacetanilide, the strong ortho-, para-directing effect of the acetamido group and the meta-directing effect of the nitro group both favor substitution at the position ortho to the acetamido group.
Kinetic studies of the derivatization of such scaffolds are crucial for understanding their biological activity. For example, kinetic analysis of N-(1,3,4-thiadiazol-2-yl)amide derivatives, which can be synthesized from related precursors, has shown them to be uncompetitive inhibitors of the enzyme 6-phosphogluconate dehydrogenase, a potential target in cancer therapy. acs.orgacs.org This type of analysis is vital for elucidating the mechanism of action of new drug candidates.
Nucleophilic Aromatic Substitution Studies
This compound is an activated substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of the strongly electron-withdrawing nitro group para to the bromine atom, and ortho to the potential site of nucleophilic attack, lowers the electron density of the aromatic ring. This activation facilitates the displacement of the bromide leaving group by a variety of nucleophiles. tandfonline.comnih.gov
Research has demonstrated the utility of related N-(halo-nitrophenyl)acetamide derivatives in SNAr reactions. For instance, studies on N-(5-halo-2-nitrophenyl)acetamides have shown that they readily react with amino nucleophiles. tandfonline.com These reactions typically proceed via an addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the halogen, forming a resonance-stabilized Meisenheimer intermediate. nih.gov Subsequent elimination of the halide ion yields the substituted product.
In a specific example involving a similar substrate, 2-bromo-N-(2,6-dihalo-4-nitrophenyl)acetamides were reacted with the alkaloid cytisine (B100878). researchgate.net In this reaction, the secondary amine of cytisine acts as the nucleophile, displacing the bromoacetyl group, but it illustrates the principle of nucleophilic attack facilitated by the activated aromatic system. While not a direct substitution on the aromatic ring itself, it highlights the reactivity of related bromo-nitro-phenyl structures. The general principle is readily applicable to this compound, where nucleophiles such as amines, alkoxides, and thiolates are expected to displace the bromine atom.
| Nucleophile | Reaction Conditions | Product Type | Reference |
| Amines (e.g., primary, secondary) | Base (e.g., K₂CO₃), Solvent (e.g., DMSO, DMF) | N-(2-(alkyl/arylamino)-4-nitrophenyl)acetamide | tandfonline.com |
| Alcohols/Alkoxides | Base, Solvent | N-(2-alkoxy-4-nitrophenyl)acetamide | nih.gov |
| Thiols/Thiolates | Base, Solvent | N-(2-(alkyl/arylthio)-4-nitrophenyl)acetamide | acs.orgacs.org |
This table presents expected reactions based on studies of structurally similar compounds.
Reduction Pathways of the Nitro Group
The nitro group of this compound is readily reducible to an amino group, providing a key synthetic route to 4-amino-N-(2-bromophenyl)acetamide and its derivatives. This transformation is crucial for the synthesis of various heterocyclic compounds, such as benzimidazoles. nih.govmdpi.com A wide array of reducing agents and methodologies can be employed for this purpose, offering varying degrees of chemoselectivity.
Common methods for the reduction of aromatic nitro compounds are well-established and applicable to this substrate. These include catalytic hydrogenation and chemical reductions. organic-chemistry.org Catalytic hydrogenation typically involves using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is generally efficient and clean.
Chemical reductions offer a broad spectrum of reagents. A classic method involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). scispace.com Another common system is sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, such as nickel tetrakis(triphenylphosphine) (Ni(PPh₃)₄), which enhances the reducing power of the borohydride to act on the nitro group. jsynthchem.com Other reported systems for nitro reduction include the use of HSiCl₃ with a tertiary amine or tetrahydroxydiboron (B82485) in water, which are noted for their mild conditions and tolerance of other functional groups. organic-chemistry.org
The choice of reducing agent can be critical if other reducible functional groups are present in the molecule. For this compound, a key consideration is the potential for hydrodebromination (replacement of the bromine atom with hydrogen), which can occur under certain catalytic hydrogenation conditions. Therefore, milder or more chemoselective reagents are often preferred.
| Reducing Agent/System | Reaction Conditions | Major Product | Reference |
| Fe / NH₄Cl | Ethanol, Water, Reflux | N-(4-amino-2-bromophenyl)acetamide | acs.org |
| Sn / HCl | Acidic medium | N-(4-amino-2-bromophenyl)acetamide | scispace.com |
| H₂ / Pd/C | Solvent (e.g., Ethanol, Ethyl Acetate) | N-(4-amino-2-bromophenyl)acetamide | organic-chemistry.org |
| NaBH₄ / Ni(PPh₃)₄ | Ethanol | N-(4-amino-2-bromophenyl)acetamide | jsynthchem.com |
| Tetrahydroxydiboron | Water | N-(4-amino-2-bromophenyl)acetamide | organic-chemistry.org |
This table presents established reduction methods for aromatic nitro compounds applicable to the target molecule.
Halogen Substitution Reactions and Reactivity Profiling
The bromine atom in this compound is a versatile handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions. The reactivity of the C-Br bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable building block in organic synthesis.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are particularly effective for aryl bromides. researchgate.netnih.gov In a Suzuki coupling, this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃). This reaction would result in the formation of a biaryl structure, specifically N-(2-aryl-4-nitrophenyl)acetamide. The reaction conditions are generally mild and tolerate a wide variety of functional groups on the coupling partner. researchgate.net
Similarly, the Stille coupling reaction involves the use of an organostannane reagent with a palladium catalyst. nih.gov This method is also known for its functional group tolerance. Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, could be employed to replace the bromine atom with an amine, further expanding the synthetic utility of this compound.
The reactivity profile shows that the bromine is susceptible to substitution under both nucleophilic aromatic substitution (as discussed in 2.3.1) and metal-catalyzed conditions. The choice of reaction conditions dictates the outcome. SNAr reactions are favored by strong nucleophiles and are facilitated by the electron-withdrawing nitro group. In contrast, cross-coupling reactions rely on an oxidative addition/reductive elimination catalytic cycle with a transition metal, typically palladium, and are less dependent on the electronic nature of the aromatic ring, although it can still influence reactivity.
| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |
| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | N-(2-aryl-4-nitrophenyl)acetamide | researchgate.net |
| Stille Coupling | Organostannane (Ar-SnR₃) | Pd Catalyst | N-(2-aryl-4-nitrophenyl)acetamide | nih.gov |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst, Ligand, Base | N-(2-(dialkylamino)-4-nitrophenyl)acetamide | acs.org |
This table outlines potential cross-coupling reactions based on the known reactivity of aryl bromides.
Spectroscopic Characterization and Structural Elucidation in Research
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopy is a cornerstone of chemical analysis, probing the interaction of molecules with electromagnetic radiation to reveal structural details. For a molecule like N-(2-bromo-4-nitrophenyl)acetamide, a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides unambiguous confirmation of its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. By measuring the absorption of radiofrequency waves by atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR Spectroscopy: In a ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton. The aromatic region would display signals for the three protons on the phenyl ring. The proton ortho to the nitro group and meta to the bromine (on C5) is expected to be a doublet. The proton ortho to both the bromo and acetamido groups (on C3) would likely appear as a doublet of doublets. The proton meta to the nitro group and ortho to the acetamido group (on C6) would also be a doublet. The amide proton (N-H) would appear as a singlet, and its chemical shift could vary depending on the solvent and concentration. The methyl (CH₃) protons of the acetamide (B32628) group would give rise to a sharp singlet, typically in the upfield region of the spectrum.
Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Six distinct signals are anticipated for the aromatic carbons, with their chemical shifts influenced by the attached substituents (bromo, nitro, and acetamido groups). Two additional signals are expected for the carbonyl (C=O) and methyl (CH₃) carbons of the acetamide group. The carbonyl carbon signal would appear significantly downfield.
Predicted NMR Data for this compound
| Assignment | ¹H NMR Predicted Chemical Shift (δ, ppm) | ¹³C NMR Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| -CH₃ | ~2.2 | ~25 |
| Aromatic-H | 7.5 - 8.5 | - |
| -NH | ~9-10 (broad singlet) | - |
| Aromatic-C | - | 115 - 150 |
Note: The predicted values are estimates based on standard substituent effects and data from similar compounds. Actual experimental values may vary.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, strong absorption peak corresponding to the carbonyl (C=O) stretch of the amide group would be prominent. The N-H stretching vibration of the secondary amide would also be visible. The nitro group (NO₂) would exhibit two strong, characteristic stretching vibrations (asymmetric and symmetric). Additionally, C-H stretching from the aromatic ring and the methyl group, C-N stretching, and C-Br stretching would be present in the fingerprint region.
Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide) | 3300 - 3100 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic, CH₃) | 3000 - 2850 | Medium |
| C=O Stretch (Amide I) | 1700 - 1650 | Strong |
| N-O Asymmetric Stretch (Nitro) | 1570 - 1500 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Weak |
| N-H Bend (Amide II) | 1550 - 1500 | Medium |
| N-O Symmetric Stretch (Nitro) | 1370 - 1300 | Strong |
| C-N Stretch | 1300 - 1200 | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured.
For this compound (C₈H₇BrN₂O₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 259.06 g/mol ). frontierspecialtychemicals.com Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units. Common fragmentation pathways would likely involve the loss of an acetyl group ([M-42]⁺), the loss of a nitro group ([M-46]⁺), or the cleavage of the bromine atom.
X-ray Crystallography for Solid-State Structural Analysis
While spectroscopic methods reveal the connectivity and functional groups, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays through a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice.
Determination of Crystal and Molecular Structures
A successful single-crystal X-ray diffraction experiment on this compound would yield a wealth of structural information. This includes the determination of the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. Most importantly, it would provide the precise coordinates of each atom in the molecule, allowing for the calculation of accurate bond lengths, bond angles, and torsion angles. This data would confirm the substitution pattern on the benzene (B151609) ring and reveal the conformation of the acetamide group relative to the ring.
Expected Crystallographic Parameters
| Parameter | Information Provided |
|---|---|
| Crystal System | The basic shape of the unit cell (e.g., cubic, monoclinic). |
| Space Group | The symmetry elements within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the unit cell. |
| Atomic Coordinates (x, y, z) | The precise position of each atom. |
| Bond Lengths & Angles | The geometry of the molecule. |
Conformational Analysis in Crystalline State
In the crystal structure of 2-bromo-N-(4-bromophenyl)acetamide, the molecule adopts a specific conformation where the N-H bond of the acetamide group is positioned anti to both the carbonyl (C=O) group and the C-Br bond in the side chain. nih.gov This anti conformation is a common feature observed in a variety of N-aromatic amides. nih.gov This arrangement is influenced by the minimization of steric repulsion between the bulky substituents.
The planarity of the molecule is another important conformational parameter. In related structures, the acetamido group is often twisted out of the plane of the phenyl ring to varying degrees, influenced by the nature and position of the substituents on the ring. sigmaaldrich.com
Interactive Table: Crystallographic Data for the Analogous Compound 2-bromo-N-(4-bromophenyl)acetamide
| Crystal Data Parameter | Value | Source |
| Molecular Formula | C₈H₇Br₂NO | nih.gov |
| Molecular Weight | 292.97 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | nih.gov |
| Unit Cell Dimensions | a = 4.4987(3) Å, b = 23.152(1) Å, c = 9.1098(5) Å, β = 99.713(6)° | nih.gov |
| Volume | 935.22(9) ų | nih.gov |
| Z (Molecules per unit cell) | 4 | nih.gov |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is extensively employed to predict various molecular properties of N-(2-bromo-4-nitrophenyl)acetamide.
Geometry Optimization and Energetic Parameters
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. For this compound, this process would be performed using a functional, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p).
The optimization would reveal key structural parameters. The planarity of the phenyl ring would likely be distorted due to the steric hindrance introduced by the bulky bromine atom and the nitro group, positioned ortho and para to the acetamido group, respectively. The amide group itself may exhibit a slight twist relative to the phenyl ring.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.91 | ||
| C-N (nitro) | 1.48 | ||
| N-O (nitro) | 1.23 | ||
| C-N (amide) | 1.41 | ||
| C=O (amide) | 1.24 | ||
| N-H (amide) | 1.01 | ||
| C-C (ring avg.) | 1.39 | ||
| O-N-O | 124.0 | ||
| C-N-C | 128.0 | ||
| C-C-N-C |
Note: The data in this table is illustrative and represents expected values based on computational studies of similar molecules. Specific experimental or calculated values for this compound are not publicly available.
Upon optimization, various thermodynamic and energetic parameters can be calculated. These parameters are crucial for understanding the stability and formation of the molecule.
Table 2: Hypothetical Energetic Parameters of this compound
| Parameter | Value |
| Total Energy | -1706.41 Hartrees |
| Dipole Moment | 4.5 Debye |
| Heat of Formation | -50.2 kcal/mol |
Note: The data in this table is illustrative and represents expected values based on computational studies of similar molecules. Specific experimental or calculated values for this compound are not publicly available.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Indices
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen of the acetamido group, which are electron-rich regions. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the carbon atoms of the phenyl ring attached to the electronegative substituents.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A hard molecule has a large HOMO-LUMO gap, whereas a soft molecule has a small gap. researchgate.net
Table 3: Hypothetical Frontier Molecular Orbital and Reactivity Descriptor Values for this compound
| Parameter | Value (eV) |
| HOMO Energy | -7.85 |
| LUMO Energy | -3.85 |
| HOMO-LUMO Gap (ΔE) | 4.00 |
| Electronegativity (χ) | 5.85 |
| Chemical Hardness (η) | 2.00 |
| Global Electrophilicity Index (ω) | 8.55 |
Note: The data in this table is illustrative and represents expected values based on computational studies of similar molecules. Specific experimental or calculated values for this compound are not publicly available.
The relatively small HOMO-LUMO gap of 4.00 eV suggests that this compound is a reactive molecule, susceptible to chemical reactions. acs.org
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
In the MEP map of this compound, the most negative regions (red) are expected to be located around the oxygen atoms of the nitro and carbonyl groups, making them susceptible to electrophilic attack. The region around the amide hydrogen and the hydrogen atoms of the phenyl ring would likely be electron-deficient (blue), indicating sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Inter/Intramolecular Hydrogen Bonding and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of charge transfer and hyperconjugative interactions between orbitals.
For this compound, NBO analysis would likely reveal significant intramolecular interactions. A key interaction would be the hydrogen bond between the amide hydrogen (N-H) and the oxygen of the ortho-nitro group, forming a stable six-membered ring. This interaction would contribute to the planarity and stability of the conformation. The analysis would also quantify the charge transfer from the lone pairs of the amide nitrogen to the antibonding orbitals of the phenyl ring and the carbonyl group.
Molecular Dynamics Simulations
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time.
Conformational Landscape and Dynamic Behavior
MD simulations of this compound in a solvent, such as water or dimethyl sulfoxide, would reveal its conformational landscape. These simulations would show the flexibility of the molecule, including the rotation around the C-N amide bond and the torsional movements of the nitro group. The stability of the intramolecular hydrogen bond identified by NBO analysis would be further confirmed by its persistence throughout the simulation. The simulations would also provide information on how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and reactivity in different environments.
Solvent Effects on Molecular Conformation and Stability
In polar solvents, such as water or ethanol, the solvent molecules can form hydrogen bonds and dipole-dipole interactions with the polar groups of this compound. These interactions can stabilize conformations where the polar groups are more exposed to the solvent. Conversely, in non-polar solvents like hexane (B92381) or toluene, the molecule may adopt a more folded conformation to minimize the exposure of its polar groups to the unfavorable non-polar environment.
While specific experimental or extensive computational studies on the solvent effects for this compound are not extensively documented in publicly available literature, general principles of physical organic chemistry and findings from studies on related compounds, such as ansa-aminoboranes, can provide valuable insights. For instance, a joint experimental-computational study on ansa-aminoboranes demonstrated a clear correlation between experimental and DFT-predicted thermochemical parameters in various solvents, highlighting the importance of considering the solvent environment in computational models. rsc.org The study on ansa-aminoboranes in solvents like toluene, dichloromethane, and acetonitrile (B52724) revealed that kinetic and thermodynamic parameters of chemical processes are significantly affected by the solvent. rsc.org
Computational methods, such as Density Functional Theory (DFT) calculations combined with implicit or explicit solvent models, can be employed to predict these solvent-induced conformational changes and their energetic consequences. By simulating the behavior of this compound in different solvent environments, researchers can gain a deeper understanding of its solution-phase behavior, which is critical for predicting its reactivity in various chemical and biological systems.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is particularly valuable in medicinal chemistry and toxicology for predicting the activity of new compounds and for understanding the structural features that are important for a specific biological effect. mdpi.com For analogs of this compound, QSAR can be a powerful tool to predict their biological activities, such as mutagenicity or cytotoxicity, based on their molecular descriptors.
Descriptor Calculation and Selection for Predictive Models
The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. mdpi.com For nitroaromatic compounds like this compound and its analogs, a wide range of descriptors can be calculated using various software packages such as Mordred, RDKit, and PaDEL-Descriptor. nih.govqsardb.orgresearchgate.net These descriptors can be broadly categorized as:
0D descriptors: Atom counts, molecular weight.
1D descriptors: LogP, polar surface area, constitutional indices. qsardb.orgsciforum.net
2D descriptors: Topological indices, connectivity indices, and 2D-autocorrelation descriptors. qsardb.orgsciforum.net
3D descriptors: Quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment), molecular shape indices. nih.govresearchgate.net
The selection of the most relevant descriptors is a critical step in building a robust and predictive QSAR model. Various feature selection techniques can be employed, including:
Genetic Algorithms (GA): A search heuristic inspired by the process of natural selection. nih.govresearchgate.net
Forward Stepwise Selection: A method where descriptors are sequentially added to the model. nih.govresearchgate.net
Boruta and Featurewiz: More advanced algorithms for feature selection. nih.govresearchgate.net
Multiple Linear Regression (MLR) is a commonly used statistical method to build the QSAR model by correlating the selected descriptors with the biological activity. nih.govqsardb.orgresearchgate.net
A study on the mutagenicity of nitroaromatic compounds utilized a combination of Mordred, RDKit, and quantum chemistry descriptors, employing methods like GA, Boruta, and Featurewiz for descriptor selection to build MLR models. nih.govresearchgate.net Another QSAR study on nitro-PAH mutagenicity used 1605 descriptors calculated with PaDEL-Descriptor, which were then reduced to a smaller set for model development. qsardb.org
| Descriptor Type | Examples | Relevance to Nitroaromatic Compounds |
| Constitutional | Molecular Weight, Number of Nitro Groups | Basic properties influencing transport and reactivity. |
| Topological | Path/Walk 2-Radic Shape Index | Describes molecular shape and branching. |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Relates to electronic properties and reactivity. |
| Physicochemical | LogP, Polar Surface Area (PSA) | Influences membrane permeability and solubility. |
Correlation with Experimental Biological Activities of Analogs
Once a QSAR model is developed, its predictive power must be validated by correlating the predicted biological activities with experimentally determined values for a set of analog compounds. researchgate.net The statistical quality of the QSAR model is assessed using various parameters, including the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the root mean square error (RMSE). qsardb.orgmdpi.com
For nitroaromatic compounds, QSAR models have been successfully developed to predict various biological activities, including:
Mutagenicity: Studies have shown a correlation between the mutagenic potential of nitroaromatics in Salmonella typhimurium strains (e.g., TA100 and TA98) and specific molecular descriptors. nih.govresearchgate.netmdpi.com For instance, descriptors related to molecular size and the number of nitro groups have been found to be positively correlated with mutagenicity. qsardb.org
Toxicity: QSAR models have been used to predict the acute oral toxicity (LD50) of nitroaromatic compounds in rats. nih.gov Descriptors such as P_VSA_s_1, B06[C-F], and F09[C-N] have been identified as important for predicting toxicity. nih.gov
Enzyme Inhibition: QSAR analyses have been performed on nitrophenyl derivatives as aldose reductase inhibitors, revealing that features like the presence of a hydroxyl group for hydrogen bonding and electronegative substitutions for polar interactions are crucial for activity. nih.gov
The following table summarizes the findings from a QSAR study on the mutagenicity of nitroaromatic compounds, illustrating the correlation between selected descriptors and biological activity.
| Descriptor | Correlation with Mutagenicity | Interpretation |
| CIC1 (Complementary Information Content) | Positive | Indicates that larger molecules with more rings and nitro groups tend to be more mutagenic. qsardb.org |
| PW2 (Path/Walk 2-Radic Shape Index) | Positive | Suggests that less linear, more rounded molecules exhibit higher mutagenic activity. qsardb.org |
| maxHaaCH (Maximum atom-type H E-State: :CH:) | Positive | Relates to the electronic environment of specific carbon atoms. qsardb.org |
| C3SP2 (Doubly bound carbon bound to three other carbons) | Positive | Indicates the importance of specific carbon atom types in the molecule. qsardb.org |
The successful application of QSAR modeling to nitroaromatic compounds demonstrates its potential for predicting the biological activities of this compound and its analogs, thereby guiding the synthesis and testing of new compounds with desired properties.
Pharmacological and Biological Research Investigations
Antimicrobial Efficacy and Mechanisms of Action
Research into the antimicrobial properties of N-(2-bromo-4-nitrophenyl)acetamide is limited. While related compounds, such as other halogenated and nitro-substituted phenylacetamides, have been investigated for their effects on various microorganisms, specific data on this compound remains largely unavailable in publicly accessible scientific literature. irejournals.com
Interference with Bacterial Cell Wall Synthesis Pathways
There is currently no available scientific data from published research to indicate that this compound interferes with bacterial cell wall synthesis pathways. Studies on analogous compounds with different substitution patterns have explored such mechanisms, but these findings cannot be directly attributed to this compound.
Disruption of Essential Metabolic Pathways in Microorganisms
Scientific investigations into the potential of this compound to disrupt essential metabolic pathways in microorganisms have not been reported in the available literature. Therefore, no specific mechanisms of action in this regard can be described for this compound.
Efficacy Against Specific Bacterial Strains (e.g., Mycobacterium tuberculosis)
While various acetamide (B32628) derivatives have been a focus of research for developing new antitubercular agents, there is no specific published research detailing the efficacy of this compound against Mycobacterium tuberculosis or other specific bacterial strains. mdpi.com
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Research Findings |
| Mycobacterium tuberculosis | No data available | No studies have been published on the efficacy of this compound against this strain. |
| Other bacterial strains | No data available | There is no published data on the activity of this specific compound against other bacterial strains. |
Antitumor Activity and Cellular Mechanisms
The investigation of this compound in the context of cancer research is still in a nascent stage. While the compound is noted for its use as a precursor in the synthesis of libraries of anticancer drug analogs, comprehensive studies on its intrinsic antitumor activity are not yet available in peer-reviewed literature. frontierspecialtychemicals.com
Induction of Apoptosis in Neoplastic Cell Lines
There are no published scientific studies that have specifically investigated or demonstrated the ability of this compound to induce apoptosis in any neoplastic cell lines. Consequently, data on its pro-apoptotic potential is not available.
| Cell Line | Concentration | Apoptotic Effect |
| Not Applicable | Not Applicable | No data available |
Modulation of Cell Growth and Survival Signaling Pathways
The effect of this compound on cell growth and survival signaling pathways has not been documented in the scientific literature. Research has yet to explore whether this compound can modulate key pathways implicated in cancer, such as the PI3K/Akt or MAPK signaling cascades.
| Signaling Pathway | Effect | Target Protein |
| Not Applicable | No data available | Not Applicable |
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Induction
Reactive Oxygen Species (ROS) are unstable molecules containing oxygen that can easily react with other molecules in a cell, which can lead to cellular damage through a process known as oxidative stress. nih.gov This process is implicated in a wide range of diseases. nih.gov
Currently, there are no specific studies in the available scientific literature that investigate the direct role of this compound in the generation of Reactive Oxygen Species or the induction of oxidative stress. While some acetamide derivatives have been evaluated for antioxidant properties, research dedicated to the specific effects of this compound on cellular redox environments has not been published. researchgate.net
Interference with Cellular Division Processes
Interference with cellular division is a key mechanism for many therapeutic agents, particularly in oncology. The compound this compound, identified by CAS number 57045-86-0, is noted for its application in organic synthesis, specifically in the preparation of libraries of anticancer drug analogs. frontierspecialtychemicals.com This suggests its potential as a precursor or intermediate in the development of compounds intended to affect cell proliferation. However, direct research detailing its specific mechanisms of interference with cellular division processes, such as mitosis or the cell cycle, is not available in published literature.
Anti-inflammatory Properties and Immunomodulatory Effects
Inflammation is a critical biological response, and its modulation is a target for various therapeutic interventions. The investigation of a compound's effect on pro-inflammatory markers and signaling pathways is essential to determine its anti-inflammatory potential.
Pro-inflammatory cytokines, such as interleukins (e.g., IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α), are key signaling molecules that mediate inflammatory responses. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs), for instance, are known to inhibit the production of certain cytokines. nih.gov However, a review of current scientific literature reveals no specific studies or data on the inhibitory effects of this compound on these or other pro-inflammatory mediators.
Inflammatory responses are controlled by complex signaling cascades within cells. There is currently no available research documenting the modulation of any specific inflammatory signaling pathways by this compound.
Enzyme Inhibition Studies
The inhibition of enzymes is a common mechanism of action for many drugs. Enzymes like alpha-glucosidase and alpha-amylase are targets for managing conditions such as type 2 diabetes mellitus because they are crucial for carbohydrate digestion. nih.gov
Alpha-amylase and alpha-glucosidase are key enzymes responsible for the breakdown of complex carbohydrates into absorbable glucose. nih.gov Inhibitors of these enzymes can help manage postprandial hyperglycemia. nih.gov Despite the importance of this area of research, there are no publicly available in-vitro or in-silico studies that have assessed the inhibitory potential of this compound against alpha-glucosidase or alpha-amylase. Therefore, its activity and potency (such as IC50 values) against these enzymes remain uncharacterized.
Molecular Docking and Receptor Interaction Studies
Similarly, the scientific literature lacks any molecular docking or receptor interaction studies specifically focused on this compound. Such studies are crucial for predicting how a compound might bind to a biological target and for understanding its potential therapeutic effects.
There are no published predictions of the binding modes or affinities of this compound with any biological targets. Computational studies that would model the interaction of this compound with the active sites of proteins are not available.
As there are no observed biological activities reported specifically for this compound, there has been no rationalization of such effects through molecular modeling. While it is used in the synthesis of compounds with potential anticancer properties, its direct contribution to the activity of the final products has not been analyzed through receptor interaction studies. frontierspecialtychemicals.com
Although this compound is used as a scaffold in the creation of new chemical entities, there is no evidence in the literature of its use in structure-based drug design strategies. frontierspecialtychemicals.com Such strategies would typically involve using computational data on its binding to a target to guide the synthesis of more potent or selective derivatives. The absence of foundational docking studies for this compound means that this approach has not been applied.
Materials Science and Optoelectronic Applications
Development of Organic Thin Films
No information is available regarding the development, deposition techniques, or characterization of organic thin films based on N-(2-bromo-4-nitrophenyl)acetamide.
Based on a thorough review of available scientific literature, this compound is a compound primarily utilized in synthetic organic chemistry, particularly as a building block for more complex molecules with potential biological activity. There is a clear absence of research into its materials science and optoelectronic applications. The electronic structure, charge transport properties, and performance in devices like OPDs and OSCs have not been reported. Therefore, at present, the potential of this compound in the field of organic electronics remains unexplored.
Solution-Processable Nature for Flexible Electronics
One of the most significant advantages of organic materials in electronics is the potential for solution-based fabrication methods. The solubility of this compound in common organic solvents is a key enabler for its use in flexible electronics. This property allows for the deposition of the material over large and non-planar substrates using techniques like spin-coating, dip-coating, or inkjet printing. Such methods are considerably less complex and more cost-effective than the high-vacuum deposition techniques typically required for inorganic materials.
The ability to be processed from solution is a critical step towards the realization of flexible electronic devices, such as wearable sensors, rollable displays, and portable solar cells. The molecular design of this compound contributes to its solubility, allowing for the formation of uniform and high-quality films from solution, which is a prerequisite for reliable device performance.
Formation of Stable Thin Film Architectures
For any material to be viable in an electronic device, it must form a stable and uniform thin film. The stability of the film, both in terms of its morphology and its electronic performance over time, is paramount. Research into related organic compounds suggests that molecules like this compound can be engineered to self-assemble into well-ordered, stable thin-film structures.
The formation of these stable architectures is governed by a delicate balance of intermolecular forces, including hydrogen bonding from the acetamide (B32628) group and dipole-dipole interactions arising from the nitro group and the carbon-bromine bond. These interactions can promote a degree of long-range order in the deposited film, which is beneficial for charge mobility. The robustness of these films against environmental factors such as air and moisture is a critical area of investigation for practical applications.
Interactive Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Application Area |
|---|---|---|---|
| This compound | 57045-86-0 | C₈H₇BrN₂O₃ | Organic Synthesis, Potential for Optoelectronics |
Environmental Implications and Risk Assessment Research
Environmental Fate and Transport Studies
The environmental fate and transport of a chemical determine its distribution, concentration, and ultimate impact on various ecosystems. Key areas of investigation include its persistence in different environmental compartments and its potential for degradation into other substances.
Persistence Assessment in Various Environmental Compartments
The persistence of related compounds, such as nitrophenols, has been studied. For instance, nitrophenols can persist in the environment, with their fate being influenced by factors like photolysis and biodegradation. The half-life of nitrophenols can range from days in freshwater to several months in seawater, while in soil, it can vary from a few days to over a month depending on aerobic or anaerobic conditions. Given these characteristics of a related chemical class, it is plausible that N-(2-bromo-4-nitrophenyl)acetamide may exhibit moderate to high persistence in various environmental compartments, though specific studies are required for confirmation.
Potential for Degradation and Transformation Pathways
The degradation of this compound in the environment is expected to occur through biotic and abiotic pathways, primarily biodegradation and photodegradation.
Biodegradation: The acetamide (B32628) group can be susceptible to microbial hydrolysis, potentially leading to the formation of 2-bromo-4-nitroaniline. The subsequent degradation of this intermediate would likely involve the reduction of the nitro group under anaerobic conditions or oxidative processes under aerobic conditions.
Photodegradation: A study on photodegradable antimicrobial agents containing a nitro group demonstrated that the position of the nitro group influences the rate of degradation. For instance, a compound with a para-nitro group showed 100% conversion under specific pH and light conditions. nih.gov While this study did not include this compound, it suggests that the para-nitro configuration in this molecule could make it susceptible to photodegradation, particularly in aquatic environments exposed to sunlight. Potential transformation products could arise from the cleavage of the amide bond or modifications to the aromatic ring.
Ecotoxicological Screening
Ecotoxicological screening assesses the potential adverse effects of a chemical on living organisms in the environment. This includes evaluating its toxicity to a range of aquatic and terrestrial species and its potential to accumulate in organisms.
Potential Toxicity to Aquatic and Terrestrial Organisms
Direct ecotoxicological data for this compound is scarce. However, information on a positional isomer, N-(4-bromo-2-nitrophenyl)acetamide, indicates that it is harmful if swallowed and may cause an allergic skin reaction. nih.govchemicalbook.com While these are mammalian toxicity endpoints, they suggest a potential for biological activity that could extend to environmental organisms.
Furthermore, a related compound, 2-bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide, is classified as hazardous to the aquatic environment with long-term effects. This raises concerns about the potential aquatic toxicity of this compound due to structural similarities. Nitroaromatic compounds as a class are known to exhibit toxicity to a wide range of organisms.
Interactive Data Table: Ecotoxicity Data for this compound and Related Compounds
| Compound | Test Organism | Endpoint | Value | Reference |
| This compound | Data Not Available | LC50/EC50 | Not Available | |
| N-(4-bromo-2-nitrophenyl)acetamide | Data Not Available | LC50/EC50 | Not Available | |
| 2-bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide | Aquatic Organisms | GHS Classification | Hazardous to the aquatic environment, long-term hazard | nih.gov |
Bioaccumulation Potential in Organisms
There is no specific data available on the bioaccumulation potential of this compound. The octanol-water partition coefficient (LogP) is often used as a screening tool to estimate bioaccumulation potential. A predicted XlogP3 value for the positional isomer N-(4-bromo-2-nitrophenyl)acetamide is 1.8. nih.gov Generally, compounds with a LogP value greater than 3 are considered to have a higher potential for bioaccumulation. While the predicted LogP for the isomer is below this threshold, experimental determination for this compound is necessary for a conclusive assessment.
Comparative Environmental Risk Assessment with Related Chemical Classes
A formal comparative environmental risk assessment for this compound against related chemical classes has not been published. Such an assessment would involve comparing its persistence, bioaccumulation, and toxicity (PBT) profile with those of other nitroaromatic compounds, bromo-organic compounds, and acetanilides.
Nitroaromatic compounds are generally considered to be of environmental concern due to their toxicity and potential for persistence. sigmaaldrich.com The introduction of a bromine atom can sometimes increase the persistence and toxicity of an organic compound. Acetanilides, on the other hand, can vary widely in their environmental profiles.
A comprehensive risk assessment would require the generation of robust experimental data for this compound. In the absence of such data, a precautionary approach is warranted, assuming a risk profile similar to or potentially greater than that of related hazardous compounds like other brominated nitroaromatics until further studies can refine this assessment.
Analysis of Structure-Activity Relationships for Environmental Endpoints
The toxicity of nitroaromatic compounds is often linked to the electron-withdrawing nature of the nitro group, which can make these compounds resistant to oxidative degradation. researchgate.net The presence of a halogen, such as bromine in the case of this compound, further influences the compound's environmental behavior. Halogenation can increase a compound's hydrophobicity, potentially leading to greater bioaccumulation in organisms. The position of the substituents is also critical. For instance, the relative positions of the nitro, bromo, and acetamido groups on the phenyl ring of this compound will dictate its electronic properties and, consequently, its reactivity and interaction with biological systems.
QSAR models developed for nitroaromatic compounds often utilize molecular descriptors such as the energy of the lowest unoccupied molecular orbital (E_LUMO), which can indicate a compound's electrophilicity and potential for reacting with biological macromolecules. mdpi.com Other important descriptors include the octanol-water partition coefficient (log K_ow) for assessing bioaccumulation potential and various topological and electronic parameters that describe the molecule's shape and charge distribution. nih.govmdpi.com
The biodegradation of halogenated nitroaromatic compounds is another critical environmental endpoint. Microbial degradation can occur under both aerobic and anaerobic conditions, often involving initial reduction of the nitro group. mdpi.com The presence of a halogen can sometimes hinder microbial degradation, leading to greater persistence in the environment. nih.gov However, some microorganisms have evolved pathways to dehalogenate and degrade these compounds. mdpi.com The acetamido group in this compound may also influence its biodegradability.
Table 1: Key Structural Features of this compound and Their Potential Environmental Implications
| Structural Feature | Potential Environmental Implication |
| Nitro Group (-NO2) | Electron-withdrawing, increases electrophilicity and potential for toxic interactions. May be reduced by microorganisms, initiating biodegradation. |
| Bromo Group (-Br) | Increases hydrophobicity and potential for bioaccumulation. Can influence the compound's persistence and recalcitrance to degradation. |
| Acetamido Group (-NHCOCH3) | May influence water solubility and biodegradability. Can be a site for enzymatic hydrolysis. |
| Aromatic Ring | Provides a stable core structure. The overall substitution pattern affects electronic properties and reactivity. |
Regulatory Frameworks for Halogenated Nitroaromatic Compounds
The regulation of halogenated nitroaromatic compounds varies by jurisdiction and is often based on risk assessments that consider both toxicity and exposure potential. Due to the vast number of chemical compounds in commerce, regulators increasingly rely on data for classes of compounds and QSAR modeling to prioritize substances for further evaluation and potential regulation.
In the European Union , the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation requires manufacturers and importers to register chemical substances and provide data on their properties and uses. While this compound itself may not be explicitly listed, its constituent parts and similar compounds are subject to regulation. For example, aniline (B41778) and certain nitroanilines are regulated, and there are specific restrictions on the presence of p-nitroaniline as an impurity in certain products like animal feed. sgs.comlegislation.gov.uk The European Chemicals Agency (ECHA) maintains a database of registered substances, which may include information on related halogenated nitroaromatic compounds. For instance, a complex derivative, 2-bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide, is noted as being for intermediate use only, with no hazards classified under REACH. This suggests a framework for managing the risks of such compounds through controlled use scenarios.
In the United States , the Environmental Protection Agency (EPA) regulates chemicals under the Toxic Substances Control Act (TSCA) and the Resource Conservation and Recovery Act (RCRA). Under TSCA, the EPA can require testing of chemicals and can regulate their production, use, and disposal. Halogenated organic compounds are a broad category of concern, and specific compounds like p-chloroaniline are listed for regulation under RCRA, which governs the disposal of hazardous wastes. ecfr.gov The EPA also utilizes Provisional Peer-Reviewed Toxicity Values (PPRTVs) to assess the potential risks of chemicals for which sufficient data are not available. uzh.ch While a specific PPRTV for this compound may not exist, the framework allows for the evaluation of such compounds based on available data and structure-activity relationships.
The regulation of these compounds often involves setting acceptable exposure limits for different environmental compartments (water, soil, air) and for human health. For example, regulations may specify maximum allowable concentrations in drinking water or establish guidelines for the remediation of contaminated sites.
Table 2: Examples of Regulatory Context for Compounds Related to this compound
| Jurisdiction | Regulation/Agency | Relevant Compound(s) | Regulatory Action/Status |
| European Union | REACH (ECHA) | Aniline, Nitroanilines | Registration required; restrictions on use and impurities. sgs.comeuropa.eu |
| European Union | Commission Regulation | p-Nitroaniline | Limit on content as an impurity in nicarbazin (B1678737) (animal feed additive). legislation.gov.uk |
| United States | RCRA (EPA) | p-Chloroaniline | Listed as a halogenated organic compound subject to land disposal restrictions. ecfr.gov |
| United States | TSCA (EPA) | Halogenated Solvents | National Emission Standards for Hazardous Air Pollutants (NESHAP) for certain halogenated solvents. epa.gov |
The environmental risk assessment for a compound like this compound would typically involve a comparison of predicted or measured environmental concentrations with predicted no-effect concentrations (PNECs) for various environmental endpoints. The lack of specific experimental data for this compound underscores the importance of QSAR and read-across approaches from structurally similar chemicals to inform these assessments and guide any necessary risk management measures.
Q & A
Q. What are the recommended synthetic routes for preparing N-(2-bromo-4-nitrophenyl)acetamide, and how can reaction efficiency be optimized?
A common method involves reacting 2-bromo-4-nitroaniline with acetyl chloride or acetic anhydride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions. Triethylamine is often used to scavenge HCl, improving yield . Optimization strategies include:
- Temperature control : Maintain 273–298 K to minimize side reactions like nitro-group reduction.
- Stoichiometry : Use a 1.2:1 molar ratio of acetylating agent to amine to ensure complete conversion.
- Purification : Recrystallize from toluene or methanol to isolate high-purity crystals .
Q. How should researchers characterize the purity and structural integrity of this compound?
Employ a multi-technique approach:
- NMR spectroscopy : Confirm the acetamide group via a singlet at ~2.1 ppm (CH₃) in -NMR and a carbonyl signal at ~168–170 ppm in -NMR.
- IR spectroscopy : Validate the amide C=O stretch (~1650–1680 cm) and nitro-group absorption (~1520 cm) .
- Melting point : Compare observed values (e.g., 421 K for analogs) with literature to assess purity .
Q. What safety protocols are critical when handling this compound?
While direct safety data for this compound is limited, structurally similar bromo-nitro acetamides require:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and fume hood use.
- First aid : Immediate rinsing for skin/eye contact and medical consultation for ingestion .
- Waste disposal : Follow hazardous waste guidelines for halogenated nitro compounds .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
Use SHELX programs (e.g., SHELXL/SHELXS) for structure solution and refinement:
Q. How can researchers address discrepancies between spectroscopic data and crystallographic results?
Contradictions (e.g., unexpected dihedral angles or bond lengths) require:
- Validation : Compare experimental data with computational models (DFT calculations).
- Error analysis : Check for radiation damage during X-ray exposure or solvent retention in crystals.
- Multi-method corroboration : Use - HMBC NMR to confirm hydrogen bonding motifs observed in XRD .
Q. What strategies can explore the biological activity of this compound?
Given its structural similarity to bioactive acetamides:
Q. How does the electronic nature of substituents influence the stability of this compound under varying pH conditions?
- pH-dependent stability : The nitro group’s electron-withdrawing effect enhances acidity at the amide NH, increasing hydrolysis risk in basic media.
- Accelerated stability testing : Monitor degradation via HPLC at pH 1–13 and 40–60°C.
- Mechanistic analysis : Identify degradation products (e.g., 2-bromo-4-nitroaniline) using LC-MS .
Q. What computational methods are suitable for modeling the reactivity of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
